Sodium Octanoate-8,8,8-d3

Descripción

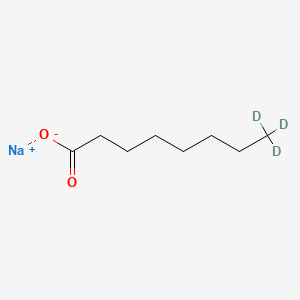

Sodium Octanoate-8,8,8-d3 (CAS: 1219795-01-3) is a deuterium-labeled derivative of sodium octanoate, where the three hydrogen atoms at the terminal methyl group (C8 position) are replaced with deuterium (²H or D). Its molecular formula is C8H12D3NaO2, with a molecular weight of 169.21 g/mol . This compound is primarily used as a stable isotope-labeled internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies, enabling precise quantification in metabolic and pharmacokinetic research . It is classified as non-hazardous for transport and typically supplied as a neat white solid .

Propiedades

Fórmula molecular |

C8H15NaO2 |

|---|---|

Peso molecular |

169.21 g/mol |

Nombre IUPAC |

sodium;8,8,8-trideuteriooctanoate |

InChI |

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i1D3; |

Clave InChI |

BYKRNSHANADUFY-NIIDSAIPSA-M |

SMILES isomérico |

[2H]C([2H])([2H])CCCCCCC(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCC(=O)[O-].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

La síntesis del Octanoato de Sodio-8,8,8-d3 implica la incorporación de átomos de deuterio en la estructura del octanoato. Un método común para preparar derivados de octanoato de sodio implica la reacción del ácido octanoico con hidróxido de sodio para formar la sal de sodio. Para la versión deuterada, se utilizan reactivos deuterados para introducir los átomos de deuterio en posiciones específicas de la molécula .

Los métodos de producción industrial para compuestos marcados isotópicamente como el Octanoato de Sodio-8,8,8-d3 a menudo implican síntesis personalizada para satisfacer necesidades de investigación específicas. Estos métodos aseguran alta pureza y marcado isotópico preciso, los cuales son cruciales para resultados experimentales exactos .

Análisis De Reacciones Químicas

El Octanoato de Sodio-8,8,8-d3 puede someterse a varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del Octanoato de Sodio-8,8,8-d3 puede producir derivados del ácido octanoico, mientras que la reducción puede producir derivados del octanol.

Aplicaciones Científicas De Investigación

El Octanoato de Sodio-8,8,8-d3 tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como un estándar de referencia en espectroscopia de resonancia magnética nuclear (RMN) para estudiar mecanismos de reacción y cinética.

Biología: Se emplea en investigación metabólica para rastrear vías metabólicas y comprender la dinámica de los procesos bioquímicos.

Medicina: Se utiliza en diagnóstica clínica para imagen y diagnóstico, así como en el estudio del metabolismo de fármacos y la farmacocinética.

Industria: Se utiliza como un estándar de contaminante ambiental para detectar contaminantes en el aire, el agua, el suelo, los sedimentos y los alimentos.

Mecanismo De Acción

El mecanismo de acción del Octanoato de Sodio-8,8,8-d3 implica su papel como trazador isotópico estable. En estudios metabólicos, ayuda a los investigadores a rastrear la incorporación y transformación del octanoato en diversas vías bioquímicas. Los átomos de deuterio en el compuesto proporcionan una señal distinta en espectroscopia de RMN, lo que permite un monitoreo preciso de los procesos metabólicos.

Comparación Con Compuestos Similares

Sodium Octanoate-d15

- Molecular Formula : C8D15NaO2

- Molecular Weight : 181.29 g/mol

- Deuterium Content : 15 deuterium atoms distributed across the entire carbon chain.

- Applications : Used in tracer studies requiring extensive deuteration, such as lipid metabolism and detergent micelle dynamics .

- Key Difference: Unlike Sodium Octanoate-8,8,8-d3, which targets terminal methyl deuteration, Sodium Octanoate-d15 provides broader isotopic labeling, making it suitable for tracking hydrogen exchange in complex systems .

Sodium Octanoate (Unlabelled)

- Molecular Formula : C8H15NaO2

- Molecular Weight : 166.19 g/mol

- Applications : Used industrially as a surfactant, antimicrobial agent, and food additive .

- Key Difference: The absence of deuterium limits its utility in isotope-based analytical methods. However, its lower cost (~JPY 7,000/25g vs. ~JPY 48,400/500mg for deuterated forms) makes it preferable for non-research applications .

Sodium Octadecanoate-d35 (Stearate-d35)

- Molecular Formula : CD3(CD2)16COONa

- Molecular Weight : 341.67 g/mol

- Deuterium Content : 35 deuterium atoms on the C18 chain.

- Applications : Employed in lipid bilayer studies and membrane permeability assays due to its long alkyl chain .

- Key Difference: The extended carbon chain and higher deuteration distinguish it from this compound, which is tailored for medium-chain fatty acid research .

Sodium 8-(2-Hydroxybenzamido)octanoate (SNAC)

- Molecular Formula : C15H20NNaO4

- Molecular Weight : 301.31 g/mol

- Structure : Features an amide-linked 2-hydroxybenzoyl group at the C8 position.

- Applications : A pharmaceutical excipient (e.g., in oral peptide drugs) that enhances intestinal absorption .

- Key Difference: SNAC’s functional group modification introduces pharmacological activity absent in this compound, which lacks bioactive moieties .

Data Table: Comparative Analysis

Actividad Biológica

Sodium Octanoate-8,8,8-d3 is a deuterated form of sodium octanoate, a medium-chain fatty acid (MCFA) with significant biological activity. This compound has garnered attention for its potential therapeutic effects on lipid metabolism, oxidative stress, and inflammatory responses in various biological systems. This article synthesizes findings from recent studies and includes data tables and case studies to illustrate the compound's biological activity.

- Molecular Formula : C8H12D3NaO2

- Molecular Weight : 169.21 g/mol

- CAS Number : 1219795-01-3

- IUPAC Name : this compound

Sodium octanoate functions primarily through the modulation of lipid metabolism and inflammatory pathways. It influences several key processes:

-

Lipid Metabolism :

- In studies involving aquatic animals, sodium octanoate supplementation has been shown to reduce hepatic lipid accumulation. For instance, a study on large yellow croaker indicated that dietary sodium octanoate significantly decreased triglyceride (TG) and total cholesterol (TC) levels while enhancing high-density lipoprotein (HDL) cholesterol levels .

- Oxidative Stress Reduction :

- Anti-inflammatory Effects :

Case Study: Effects on Aquatic Animals

A 10-week feeding trial on large yellow croaker demonstrated the effects of sodium octanoate on lipid metabolism:

| Parameter | Control (FO Diet) | SO Diet (7% Soybean Oil) | OCT Supplementation (2.1 g/kg) |

|---|---|---|---|

| Hepatic Crude Lipid (%) | 5.0 | 15.0 | 7.0 |

| Serum TG (mg/dL) | 150 | 300 | 180 |

| Serum TC (mg/dL) | 200 | 400 | 250 |

| HDL Cholesterol (mg/dL) | 50 | 30 | 70 |

| Oxidative Stress Marker (MDA) | 2.5 | 6.0 | 3.0 |

The results indicated that sodium octanoate supplementation effectively mitigated the adverse effects of high soybean oil diets by improving lipid profiles and reducing oxidative stress markers .

Mechanistic Insights

The underlying mechanisms were elucidated through gene expression analysis:

- Down-regulated Genes : Lipogenesis-related genes (acc1, scd1, fas) were significantly down-regulated in response to sodium octanoate supplementation.

- Up-regulated Genes : Conversely, genes associated with lipolysis (atgl, hsl) and fatty acid oxidation (cpt1, mcad) were up-regulated, indicating enhanced fat utilization .

Additional Observations

Research has also explored the implications of sodium octanoate in mammalian systems:

- Insulin Sensitivity : Studies suggest that sodium octanoate may improve insulin sensitivity by modulating fat accumulation in liver tissues .

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects against conditions like hepatic encephalopathy, although further research is needed to clarify these findings .

Q & A

Basic Research Questions

Q. How can researchers confirm the isotopic purity of Sodium Octanoate-8,8,8-d3 during synthesis?

- Methodological Answer : Isotopic purity (99 atom% D) is typically verified using nuclear magnetic resonance (NMR) spectroscopy. The deuterium substitution at the terminal methyl group (CD) produces distinct H NMR signals, with suppression of proton peaks at the labeled positions. Mass spectrometry (MS) further confirms the mass shift (M+3) due to deuterium incorporation . For quantitative validation, combustion analysis coupled with isotope-ratio mass spectrometry (IRMS) provides atom% D values .

Q. What are the critical steps for synthesizing this compound with minimal isotopic dilution?

- Methodological Answer : Synthesis involves catalytic deuteration of octanoic acid precursors using deuterium gas (D) and palladium catalysts, followed by neutralization with sodium hydroxide. Key precautions include:

- Using anhydrous solvents to prevent proton exchange.

- Ensuring reaction vessels are moisture-free to avoid isotopic contamination.

- Post-synthesis purification via recrystallization in deuterated solvents (e.g., DO) .

Q. How should this compound be stored to maintain stability in experimental settings?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Deuterium-labeled compounds are hygroscopic; use desiccants (e.g., silica gel) to minimize moisture absorption, which can alter isotopic integrity .

Advanced Research Questions

Q. How can this compound be applied as an internal standard in lipid metabolism studies?

- Methodological Answer : In LC-MS workflows, the compound serves as a stable isotope-labeled internal standard for quantifying endogenous octanoate levels. Key steps:

- Spike known concentrations into biological matrices (e.g., plasma, cell lysates).

- Use multiple reaction monitoring (MRM) transitions specific to the deuterated vs. non-deuterated forms to avoid cross-talk.

- Validate against matrix effects by comparing recovery rates in deuterated vs. non-deuterated solvents .

Q. What experimental controls are necessary when using this compound in tracer studies to account for deuterium exchange?

- Methodological Answer : Deuterium exchange with protic solvents or biological media can reduce isotopic purity. Controls include:

- Parallel experiments with non-deuterated sodium octanoate to quantify background signals.

- Time-course analyses to assess exchange rates under physiological conditions (e.g., pH 7.4, 37°C).

- Use of deuterium-free buffers (e.g., Tris-D) in critical steps .

Q. How should researchers resolve contradictions in isotopic purity data between batches?

- Methodological Answer : Discrepancies may arise from incomplete deuteration or post-synthesis contamination. Troubleshooting steps:

- Re-analyze batches using high-resolution MS to identify impurities (e.g., M+1 or M+2 peaks).

- Cross-validate with C NMR to rule out non-deuterated carbon interference.

- Implement quality control (QC) protocols, including batch-specific certificates of analysis (CoA) from suppliers .

Q. What are the implications of using this compound in comparative studies with structurally similar compounds (e.g., Salcaprozate Sodium)?

- Methodological Answer : Structural analogs like Salcaprozate Sodium (Sodium 8-[(2-hydroxybenzoyl)amino]octanoate) may share extraction or ionization properties but differ in metabolic pathways. To isolate deuterium-specific effects:

- Perform competitive binding assays to assess receptor affinity differences.

- Use dual-labeling strategies (e.g., C + D) to track metabolic fate independently.

- Compare pharmacokinetic profiles (e.g., half-life, clearance) in in vivo models .

Data Analysis & Reporting

Q. How should researchers validate the accuracy of deuterium incorporation in metabolic flux analysis?

- Methodological Answer : Combine isotopomer spectral analysis (ISA) with MS data to model flux rates. For example:

- Quantify M+3 (fully deuterated) vs. M+0 (non-deuterated) isotopomers in fatty acid oxidation pathways.

- Use computational tools (e.g., INCA or OpenFLUX) to correct for natural isotope abundance .

Q. What statistical approaches are recommended for handling variability in deuterium-labeled tracer studies?

- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in isotopic purity. Normalize data using internal standards and report coefficients of variation (CV) for technical replicates. For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U) to avoid assumptions of normality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.